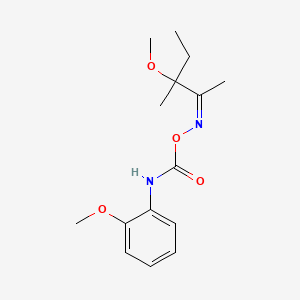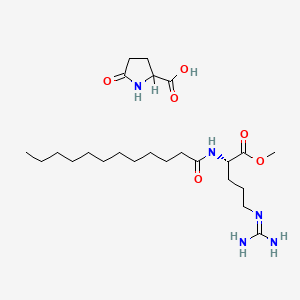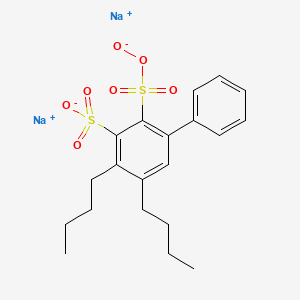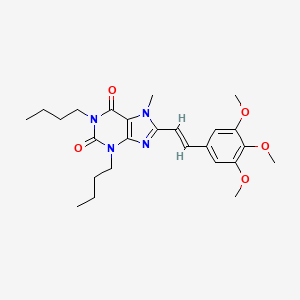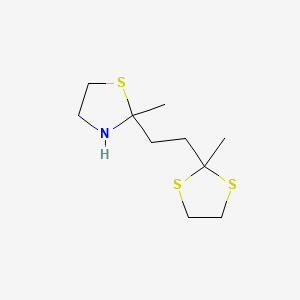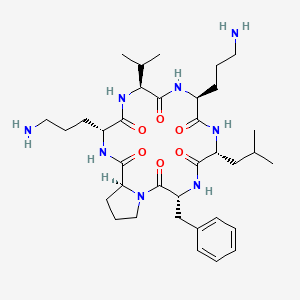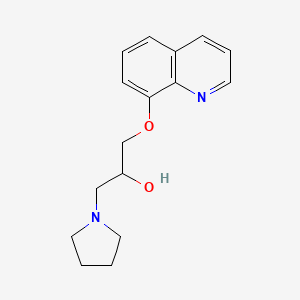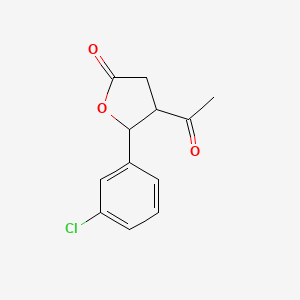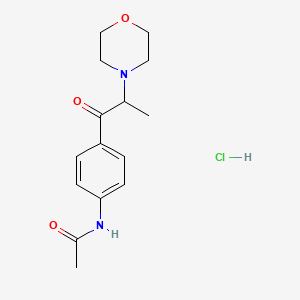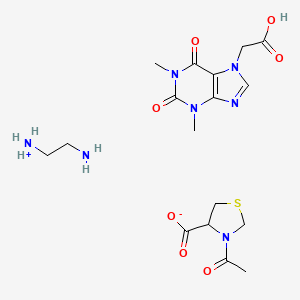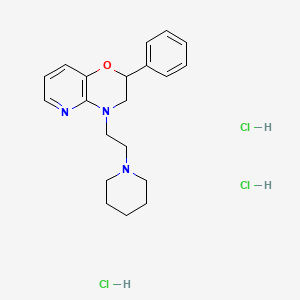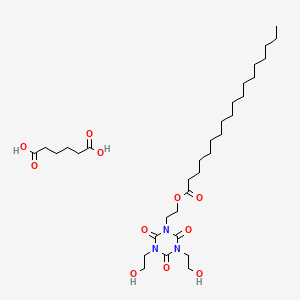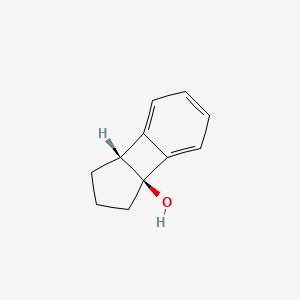
cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol: is a complex organic compound with a unique structure that includes multiple fused rings and a hydroxyl group. This compound contains 24 atoms: 12 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . It is characterized by its intricate ring system, which includes four-membered, five-membered, six-membered, seven-membered, eight-membered, and eleven-membered rings .
Preparation Methods
The synthesis of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of fused ring systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications
Mechanism of Action
The mechanism of action of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparison with Similar Compounds
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol can be compared with other similar compounds, such as:
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a similar fused ring system but differs in the specific arrangement and functional groups.
Substituted Cyclohexanes: These compounds share some structural features but differ in the number and type of rings and substituents .
Properties
CAS No. |
66934-76-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,6R)-tricyclo[5.4.0.02,6]undeca-1(11),7,9-trien-2-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-3-6-10(11)8-4-1-2-5-9(8)11/h1-2,4-5,10,12H,3,6-7H2/t10-,11-/m1/s1 |
InChI Key |
BKQSPUYYVDBZEF-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]2C3=CC=CC=C3[C@@]2(C1)O |
Canonical SMILES |
C1CC2C3=CC=CC=C3C2(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


